4-(6-Methylpyridin-3-yl)benzoic acid
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Overview
Description
4-(6-Methylpyridin-3-yl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 6-methylpyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Methylpyridin-3-yl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(6-Methylpyridin-3-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
4-(6-Methylpyridin-3-yl)benzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(6-Methylpyridin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 3-(3-Methylpyridin-4-yl)benzoic acid
- 4-(3-Carboxyphenyl)pyridine
- 3-(4-Pyridinyl)benzoic acid
Comparison: 4-(6-Methylpyridin-3-yl)benzoic acid is unique due to the presence of a 6-methyl group on the pyridine ring, which can influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles .
Properties
Molecular Formula |
C13H11NO2 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
4-(6-methylpyridin-3-yl)benzoic acid |
InChI |
InChI=1S/C13H11NO2/c1-9-2-3-12(8-14-9)10-4-6-11(7-5-10)13(15)16/h2-8H,1H3,(H,15,16) |
InChI Key |
RRNRNPJEPGZACT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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